Flupyrazofos
Overview
Description
Flupyrazofos is a novel organophosphorus insecticide with high activity against certain pests, such as the diamond-back moth (Plutella xylostella). Its development reflects the ongoing search for effective and specific agrochemical solutions in pest management (Chung, Kim, & Han, 2002).
Synthesis Analysis
The synthesis of Flupyrazofos-related compounds involves complex organic reactions that generate structures with potential biological activity. For example, the synthetic strategy for new 3-amino-4-fluoropyrazoles showcases the innovative approaches in generating functionally diverse chemical entities for agrochemical and medicinal applications (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).
Molecular Structure Analysis
Molecular structure analysis of Flupyrazofos and related compounds often reveals intricate arrangements of atoms that afford the molecules their biological activity. For instance, studies on the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide provide insights into the structural features critical for the biological efficacy of related compounds (Shi, Li, Kong, Xie, Zhang, & Xu, 2014).
Chemical Reactions and Properties
Flupyrazofos undergoes various chemical reactions, leading to the formation of metabolites that can be studied to understand its environmental fate and mechanism of action. The aerobic soil metabolism study of Flupyrazofos, for example, identifies key metabolites and provides insights into its environmental degradation pathways (Kim, Kang, Park, Kim, Kang, Lee, & Roh, 1998).
Physical Properties Analysis
Investigations into the physical properties of Flupyrazofos-related compounds, such as their luminescent characteristics, contribute to a broader understanding of their potential applications beyond pest control. The study of the optical and thermal properties of luminescent materials based on pyrazine derivatives is an example of such research (Cristiano, Westphal, Bechtold, Bortoluzzi, & Gallardo, 2007).
Chemical Properties Analysis
The chemical properties of Flupyrazofos, including its reactivity and interaction with biological targets, are central to its role as an insecticide. The in vitro metabolism study using rat liver microsomes, which identifies key metabolites and their formation pathways, highlights the importance of understanding these chemical properties for assessing the safety and efficacy of Flupyrazofos (Lee, Jeong, Kim, Kim, Lee, Kang, & Roh, 1997).
Scientific Research Applications
Cytochrome P450 Modulation : Flupyrazofos has been shown to modulate the expression of cytochrome P450 in rats. It reduces the activities of some enzymes while inducing others, affecting liver microsomal cytochrome P450 in male Fischer 344 rats (Lee et al., 2000).
Metabolism and Toxicokinetics : A method was developed for the simultaneous determination of flupyrazofos and its metabolites in rat plasma. This is valuable for investigating its metabolism and toxicokinetics (Shin et al., 1998).
Developmental Toxicity : Flupyrazofos induces fetal growth retardation in rats only at doses that are toxic to the mother. The no-observed-adverse-effect levels (NOAELs) for both dams and fetuses are considered to be 5 mg/kg (Chung et al., 2002).
Soil Metabolism : Flupyrazofos has a half-life of 136 days in soil, and its metabolites include 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and O,O-diethyl O-(1-phenyl-3-trifluoromethyl-5 (Kim et al., 1998).
Liver Metabolism : Flupyrazofos is metabolized in the isolated rat liver into PTMHP, which accounts for a significant portion of eliminated flupyrazofos (Jeong et al., 2001).
Insect Resistance Mechanisms : Beet armyworm larvae tolerate flupyrazofos by using an esterase enzyme to cleave the alkyl bond and conjugate with the compound (Lee et al., 2000).
Photodegradation : Flupyrazofos degrades through simple hydrolysis and photodegradation with acetone, having a degradation rate of 0.038/hr and a half-life of 18.2 hours (Kim et al., 2000).
Safety And Hazards
Flupyrazofos has been studied for its potential to induce developmental toxicity in rats. The results show that Flupyrazofos induces fetal growth retardation only at maternally toxic doses in rats and the no-observed-adverse-effect levels (NOAELs) of this agent are considered to be 5 mg/kg for both dams and fetuses .
properties
IUPAC Name |
diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKGAJJLZRHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058294 | |
Record name | Flupyrazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flupyrazofos | |
CAS RN |
122431-24-7 | |
Record name | Flupyrazofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupyrazofos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupyrazofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.